Methyl pyrimidine-4-carboxylate
Description
Overview of Pyrimidine (B1678525) Derivatives in Chemical Sciences
Significance of Pyrimidine Core in Heterocyclic Chemistry
Pyrimidine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of the ring. wikipedia.orgnumberanalytics.com This fundamental structure is of immense importance in chemistry and biology. The pyrimidine core is a constituent of nucleic acids (cytosine, thymine (B56734), and uracil), which are essential for genetic information transfer. wikipedia.orgumich.edu It is also found in essential natural compounds like thiamine (B1217682) (vitamin B1). wikipedia.orgresearchgate.net
The pyrimidine scaffold is a privileged motif in medicinal chemistry due to its ability to interact with various biological targets by forming hydrogen bonds. nih.govnih.gov This has led to the development of a wide array of synthetic pyrimidine derivatives with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govgsconlinepress.comgsconlinepress.com Its presence in both natural and synthetic biologically active molecules underscores its critical role in heterocyclic chemistry. numberanalytics.com Furthermore, the electron-deficient nature of the pyrimidine ring makes it a key component in the development of organic electronic materials, such as those used in organic light-emitting devices (OLEDs). northeastern.edu
Historical Context of Methyl Pyrimidine-4-carboxylate Research
The study of pyrimidines dates back to the 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org The term "pyrimidine" itself was coined by Pinner in 1884. umich.edu
Research specifically concerning this compound and its closely related esters is more recent and is often documented within the context of synthesizing more complex, pharmacologically active molecules. For instance, the synthesis of derivatives like methyl 5-bromopyrimidine-4-carboxylate has been a subject of study due to its role as a key intermediate in the creation of potent protein kinase CK2 inhibitors. ucla.edu Early synthetic routes for such compounds were often low-yielding, prompting research into more efficient methods like the Minisci homolytic alkoxycarbonylation. ucla.edu Studies from the late 1960s explored the nucleophilic substitution reactions of related compounds like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, investigating the reactivity of different positions on the pyrimidine ring. rsc.org This historical work on related structures has paved the way for the current understanding and utilization of this compound as a synthetic intermediate. bertin-bioreagent.com
Research Rationale and Scope of this compound Studies
Current Gaps in this compound Literature
Despite its utility as a synthetic precursor, the body of literature focusing exclusively on the intrinsic properties and potential applications of this compound is limited. Much of the available research mentions it as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. ucla.edu
A significant gap exists in the detailed exploration of its own biological activity profile. While many pyrimidine derivatives are extensively studied for their pharmacological effects, this compound is typically used as a starting material rather than a final active compound. nih.govgsconlinepress.com Furthermore, there is a need for the development of more efficient and scalable synthesis methods, not only for the parent compound but also for its functionalized derivatives. For example, the synthesis of halogenated versions, which are crucial for cross-coupling reactions, has been reported as challenging and low-yielding, highlighting a specific area for improvement. ucla.edu
Objectives of Advanced Research on this compound
The objectives of ongoing and future research on this compound are driven by the need to fill the existing literature gaps and expand its utility in chemical synthesis.
Key Research Objectives:
Development of Efficient Synthetic Routes: A primary goal is to devise novel, high-yield, and cost-effective methods for the synthesis of this compound and its key derivatives. This includes optimizing existing procedures and exploring new catalytic systems to overcome challenges like poor regioselectivity and low yields in functionalization reactions. ucla.eduorganic-chemistry.org
Exploration of Reactivity: Advanced studies aim to thoroughly investigate the reactivity of the this compound scaffold. This involves mapping out its behavior in various chemical transformations, such as nucleophilic substitutions and metal-catalyzed cross-coupling reactions, to broaden its applicability as a versatile building block. rsc.orgrsc.org
Investigation of Physicochemical and Biological Properties: There is a clear objective to characterize the fundamental physicochemical properties of the compound in greater detail. Additionally, systematic screening of its own biological activities is warranted to determine if it possesses any standalone therapeutic potential beyond its role as an intermediate. nih.gov
Synthesis of Novel Derivatives: A continuing objective is to use this compound as a platform for the rational design and synthesis of new, structurally diverse molecules. This research is aimed at creating novel compounds for applications in medicinal chemistry (e.g., enzyme inhibitors, receptor antagonists) and materials science (e.g., components for OLEDs). northeastern.edunih.govacs.org
Structure
2D Structure
Properties
IUPAC Name |
methyl pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQHMHLHHUHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291809 | |
| Record name | methyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2450-08-0 | |
| Record name | 2450-08-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl Pyrimidine 4 Carboxylate and Its Derivatives
Strategic Approaches to Methyl Pyrimidine-4-carboxylate Synthesis
The synthesis of the title compound can be achieved through various strategic routes, each with distinct advantages depending on the available starting materials and desired scale. These approaches include building the core from acyclic precursors or modifying existing pyrimidine (B1678525) rings.
The synthesis of pyrimidine cores can be accomplished through several established protocols, often involving condensation reactions. nih.govacs.org For instance, the pyrimidine skeleton can be formed via the condensation of acetamidine (B91507) and ethyl acetoacetate. acs.org Another common approach utilizes urea (B33335) or its derivatives in a 1,3-dielectrophilic strategy to create substituted pyrimidines. nih.govacs.org
Starting from readily available diaminopyrimidine compounds, such as 2,4-diamino-6-chloropyrimidine, a multi-step pathway can be devised to yield this compound. mdpi.com A representative, though potentially lengthy, sequence could involve:
Dehalogenation: The chlorine atom at the 6-position can be removed via catalytic hydrogenation.
Deamination: The amino groups can be removed through diazotization followed by reduction (e.g., with hypophosphorous acid), which can be a challenging and low-yielding process on the pyrimidine core.
Introduction of the Carboxylate Group: This is the most complex step from this precursor. It could theoretically be achieved by metallation of the pyrimidine ring followed by quenching with carbon dioxide, a process that requires careful control of regioselectivity.
Esterification: The resulting pyrimidine-4-carboxylic acid would then undergo esterification with methanol (B129727) to give the final product.
Given the complexities and potential for low yields, particularly in the deamination and regioselective carboxylation steps, this route is often less favored than methods that build the desired functionality during the initial ring formation or use more direct precursors.
A more direct and efficient synthetic route involves the use of 2-chloropyrimidine-4-carboxylic acid methyl ester as a key intermediate. sigmaaldrich.com This precursor already contains the required methyl carboxylate group at the desired 4-position of the pyrimidine ring.
The synthesis is streamlined to a single, high-yielding final step:
Catalytic Hydrogenation: The 2-chloro substituent is selectively removed by catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol or ethanol. The reaction proceeds cleanly to afford this compound.
This strategy is advantageous due to its high efficiency and the commercial availability of the chlorinated precursor. sigmaaldrich.com
The most straightforward method for synthesizing this compound is the direct esterification of pyrimidine-4-carboxylic acid. caymanchem.com This approach is contingent on the availability of the parent carboxylic acid.
Fischer-Speier Esterification: This classic and widely used method involves reacting pyrimidine-4-carboxylic acid with an excess of methanol, which acts as both the reagent and the solvent. masterorganicchemistry.com A catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is required to protonate the carbonyl oxygen, thereby activating the carboxylic acid toward nucleophilic attack by methanol. masterorganicchemistry.com The reaction is driven to completion by removing the water byproduct, often by using a Dean-Stark apparatus. rsc.org
Modern Catalytic Methods: More recent advancements have introduced organocatalysts for direct esterification under milder, redox-neutral conditions. rsc.org For example, specialized sulfur(IV)-based catalysts can activate carboxylic acids toward esterification, avoiding the need for strong Brønsted acids which might be incompatible with sensitive substrates. rsc.org
Table 1: Summary of Key Synthetic Approaches to this compound
| Method | Precursor | Key Transformation | Advantages | Reference(s) |
|---|---|---|---|---|
| Multi-step Synthesis | Diaminopyrimidine Derivatives | Deamination, Carboxylation, Esterification | Utilizes basic building blocks | mdpi.com, nih.gov |
| Precursor Utilization | 2-Chloropyrimidine-4-carboxylic Acid Methyl Ester | Catalytic Hydrogenation (Dechlorination) | High efficiency, clean reaction | sigmaaldrich.com |
| Direct Esterification | Pyrimidine-4-carboxylic Acid | Fischer-Speier Esterification | Atom-economical, straightforward | masterorganicchemistry.com, caymanchem.com |
Regioselective Synthesis and Functionalization of this compound
Functionalizing the pyrimidine ring is essential for creating diverse derivatives for applications such as drug discovery. Regioselective methods allow for the precise introduction of substituents at specific positions on the ring.
A powerful method for the direct C-H functionalization of electron-deficient heterocycles is the Minisci reaction. thieme-connect.comucla.edu This radical-based approach has been successfully applied to the synthesis of 5-halopyrimidine-4-carboxylic acid esters, which are valuable intermediates for pharmacologically active molecules. ucla.edu
The reaction involves the homolytic alkoxycarbonylation of 5-halopyrimidines. In a typical procedure, a 5-halopyrimidine (e.g., 5-bromopyrimidine) is treated with an alkyl pyruvate (B1213749) (e.g., ethyl pyruvate or methyl pyruvate), a radical initiator system (such as silver nitrate/ammonium persulfate), and sulfuric acid in a biphasic solvent system (e.g., toluene-water). thieme-connect.comucla.edu
Table 2: Regioselective Minisci Alkoxycarbonylation of 5-Substituted Pyrimidines
| Substrate | Pyruvate Reagent | Conversion (%) | Isolated Yield (%) | Reference(s) |
|---|---|---|---|---|
| 5-Bromopyrimidine | Methyl Pyruvate | 85 | 44 | ucla.edu |
| 5-Bromopyrimidine | Ethyl Pyruvate | 89 | 62 | ucla.edu |
| 5-Chloropyrimidine | Ethyl Pyruvate | 80 | 51 | ucla.edu |
| 5-Iodopyrimidine | Ethyl Pyruvate | 82 | 41 | ucla.edu |
Further functionalization of the pyrimidine ring can be achieved by introducing halogen atoms or methylthio groups, which can then serve as handles for subsequent cross-coupling reactions or other transformations.
Introduction of a Methylthio Group: A methylthio (-SCH₃) group can be introduced onto the pyrimidine ring through nucleophilic aromatic substitution. For example, starting with a precursor like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chlorine atom at the 4-position can be displaced by various nucleophiles. rsc.org The methylthio group itself can be labile under certain conditions; for instance, treatment with sodium cyanide can lead to the displacement of the methylthio group. rsc.org In other synthetic schemes, a methylthio group can be oxidized to a methylsulfone (-SO₂CH₃), transforming it into an excellent leaving group that can be displaced by amines or other nucleophiles, enabling further diversification of the pyrimidine core. nih.gov
Introduction of Halogen Groups: Halogenation of the pyrimidine ring can be accomplished through various methods. For precursors containing activating groups, direct electrophilic halogenation is possible. For instance, 2,4-diamino-6-substituted pyrimidines can be iodinated at the 5-position using N-iodosuccinimide (NIS) in acetonitrile (B52724). mdpi.com For less activated rings, harsher conditions or the use of halogenating agents like phosphoryl chloride (POCl₃) on hydroxypyrimidine precursors can be employed to install chlorine atoms. mdpi.com These halogenated pyrimidines are versatile intermediates for a wide range of palladium-catalyzed cross-coupling reactions. nih.gov
Substitution Reactions at Various Pyrimidine Ring Positions
The pyrimidine ring is characterized by its π-deficient nature, a consequence of the two electronegative nitrogen atoms. wikipedia.orgresearchgate.net This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, while electrophilic substitution is generally more challenging. wikipedia.orgbhu.ac.inslideshare.net
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the pyrimidine ring. scribd.com Leaving groups, such as halogens, at the electron-deficient 2, 4, and 6 positions can be readily displaced by a variety of nucleophiles. bhu.ac.in For instance, the displacement of a chlorine atom in 2-aminopyrimidine (B69317) by a different nucleophile is a classic example of this reactivity. wikipedia.org The reactivity of the pyrimidine ring towards nucleophiles can be further enhanced by quaternization of one or both nitrogen atoms, which increases the polarization of the ring system. wur.nl Research has shown that nucleophilic substitution of fluorine on azaaromatics like pyrimidines provides an efficient pathway for creating novel ligands. thieme-connect.com
Electrophilic Substitution:
Electrophilic substitution on an unactivated pyrimidine ring is considerably more difficult due to the deactivating effect of the nitrogen atoms, which also tend to protonate under the strongly acidic conditions often required for these reactions. wikipedia.orgbhu.ac.in However, electrophilic attack can be facilitated at the C5 position, which is the least electron-deficient position. wikipedia.orgslideshare.net The presence of activating groups, such as amino (-NH2) or hydroxyl (-OH) groups, can restore electron density to the ring and promote electrophilic substitution at the C5 position. researchgate.net Common electrophilic substitution reactions observed in substituted pyrimidines include nitration, halogenation, and sulfonation. wikipedia.org
Green Chemistry and Sustainable Synthetic Routes for this compound Analogs
In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for synthesizing pyrimidine derivatives. rasayanjournal.co.in These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional heating methods. nih.govbohrium.combenthamdirect.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. tandfonline.comresearchgate.net This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. nih.govbohrium.com
Microwave-assisted methods have been successfully applied to the synthesis of a wide range of pyrimidine derivatives, including the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines with yields ranging from 65-90%. tandfonline.com Furthermore, this technique often allows for solvent-free conditions or the use of environmentally benign solvents, further enhancing its green credentials. nih.govtandfonline.com The ease of work-up and purification of products from microwave-assisted reactions also contributes to its appeal as a sustainable synthetic methodology. rasayanjournal.co.inbohrium.com
Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Often hours | Typically minutes tandfonline.comresearchgate.net |
| Energy Consumption | Higher | Lower |
| Product Yield | Variable, can be lower | Often higher bohrium.comtandfonline.com |
| Solvent Use | Often requires organic solvents | Can be solvent-free or use green solvents nih.govtandfonline.com |
| Side Reactions | More prevalent | Reduced |
| Work-up | Can be complex | Generally simpler rasayanjournal.co.inbohrium.com |
Catalyst-Free and Solvent-Free Methodologies
A significant advancement in green synthesis is the development of catalyst-free and solvent-free reaction conditions. These approaches offer a high degree of atom economy and minimize waste generation. rsc.org
Catalyst-Free Synthesis: Several catalyst-free methods for the synthesis of pyrimidine derivatives have been reported. For instance, the one-pot synthesis of novel benzofuran-fused pyrido[4,3-d]pyrimidines has been achieved through a cascade SNAr/cyclization/condensation reaction without the need for a catalyst. rsc.org Another example is the synthesis of pyrido[2,3-d]pyrimidines using glycerol (B35011) as a recyclable and biodegradable promoting medium, which also proceeds without a catalyst. rsc.org The use of polyethylene (B3416737) glycol 400 (PEG-400) as a reusable promoting medium has also enabled the catalyst-free synthesis of pyrano[2,3-d]pyrimidines. tandfonline.com
Solvent-Free Synthesis (Mechanochemistry): Mechanochemical methods, such as ball milling, provide a solvent-free alternative for the synthesis of pyrimidine derivatives. acs.orgrsc.org In this technique, the mechanical energy from grinding is used to initiate and drive chemical reactions. rsc.org This approach has been successfully used for the one-pot multicomponent synthesis of various pyrimidine derivatives and is scalable to a multigram scale. acs.org The synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines has also been achieved via a multicomponent reaction in a ball mill under catalyst-free and solvent-free conditions. rsc.org
When a catalyst is necessary, the focus of green chemistry is on using non-toxic, reusable, and environmentally benign options.
L-Proline: The amino acid L-proline has proven to be an efficient and versatile organocatalyst for the synthesis of pyrimidine derivatives. sid.iroiccpress.com It is a bifunctional catalyst, possessing both an acidic carboxylic acid group and a basic amine group, which can facilitate reactions in a manner similar to enzymes. sid.ir L-proline has been used to catalyze the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidinone derivatives in aqueous media with good to high yields. sid.ir It has also been employed in the synthesis of naphthopyranopyrimidines under solvent-free conditions. oiccpress.com
Urea: While urea is often a reactant in pyrimidine synthesis, it can also play a role in the reaction mechanism beyond simply being a building block. bu.edu.egnih.gov The synthesis of carbamoyl (B1232498) phosphate (B84403), a key precursor for pyrimidine biosynthesis, can be catalyzed by enzymes that utilize ammonia, which can be derived from urea. nih.govresearchgate.net In certain synthetic contexts, the conditions used can facilitate urea's involvement in the catalytic cycle.
Samarium Chloride (and other Lewis Acids): Lewis acids like samarium chloride are also employed as catalysts. While not always considered "green" in the traditional sense, their efficiency at low loading and potential for recycling can make them a more sustainable option than stoichiometric reagents. Other research has explored the use of modified ZnO nanoparticles as a highly efficient and recyclable catalyst for the one-pot multicomponent synthesis of pyrimidine derivatives. acs.org
Interactive Table: Examples of Green Catalysts in Pyrimidine Synthesis
| Catalyst | Reaction Type | Key Advantages |
| L-Proline | Multicomponent synthesis of pyrano[2,3-d]pyrimidinones sid.ir | Non-toxic, bifunctional, effective in aqueous media sid.ir |
| Urea | Component in Biginelli-type reactions bu.edu.eg | Readily available, integral part of the final structure |
| Modified ZnO NPs | One-pot multicomponent synthesis acs.org | Recyclable, high efficiency, solvent-free conditions acs.org |
Advanced Techniques in Yield and Purity Optimization for this compound Synthesis
Optimizing the yield and purity of the final product is a critical aspect of synthetic chemistry. For this compound and its derivatives, several advanced techniques are employed to achieve this goal.
In substitution reactions on the pyrimidine ring, achieving complete conversion of the starting material is crucial for maximizing yield and simplifying purification. Stoichiometric control of the reactants is a fundamental parameter in this optimization process.
The ratio of the nucleophile to the pyrimidine substrate is a key factor. An excess of the nucleophilic reagent is often used to drive the reaction to completion, especially if the leaving group is not highly reactive. However, a large excess can sometimes lead to undesired side reactions or complications in the purification process. Therefore, careful optimization of the stoichiometry is required.
For example, in the synthesis of substituted pyrimidines from nalidixic acid, the molar ratio of reactants like guanidine (B92328) carbonate to the nalidixic acid ester is carefully controlled to achieve the desired product. nih.gov Similarly, in multicomponent reactions, the equimolar or slight excess of certain reactants is adjusted to ensure the efficient formation of the target pyrimidine derivative. japsonline.com The regulation of pyrimidine biosynthesis in biological systems also highlights the importance of reactant concentrations, where feedback inhibition by products like UTP controls the activity of key enzymes like carbamoyl phosphate synthetase II. creative-proteomics.com
Reaction Monitoring via TLC or HPLC
The synthesis of this compound and its derivatives requires careful monitoring to determine the reaction's progression and completion. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the predominant analytical techniques employed for this purpose. These methods allow for the qualitative and quantitative assessment of the starting materials, intermediates, and final products in the reaction mixture.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and widely used method for monitoring the progress of organic reactions. helixchrom.com For the synthesis of pyrimidine derivatives, standard silica (B1680970) gel plates (Silica gel 60 F254) are typically used. The process involves spotting a small aliquot of the reaction mixture onto the plate, which is then developed in a sealed chamber containing an appropriate mobile phase. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.
The choice of eluent or mobile phase is critical and is determined empirically to achieve optimal separation between the spots of the reactants and products. Common solvent systems for pyrimidine-based compounds include mixtures of non-polar solvents like hexane (B92381) or petroleum ether with more polar solvents such as ethyl acetate (B1210297) or dichloromethane (B109758). After development, the components are visualized, commonly under UV light at wavelengths of 254 nm and 366 nm. semanticscholar.org The disappearance of the starting material spot and the appearance of the product spot, which has a different retention factor (Rf), indicate the reaction's progress. In some cases, staining with reagents like potassium permanganate (B83412) can be used for visualization if the compounds are not UV-active. semanticscholar.org
For instance, in the synthesis of a pyrrolo[2,3-d]pyrimidin-2(5)-one, aliquots of the reaction mixture were dissolved in methanol for TLC monitoring. researchgate.net This highlights the importance of selecting a solvent that can fully dissolve the sample for accurate analysis. researchgate.net
Interactive Table: TLC Monitoring of Pyrimidine Derivatives
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Detection | Typical Rf Values |
| Pyrrolo[2,3-d]pyrimidine | Silica Gel | Dichloromethane:Methanol (95:5) | UV (254 nm) | Starting Material: 0.8, Product: 0.5 |
| 4-Aminopyrazolopyrimidine | Silica Gel | Dichloromethane:Methanol (99:1) | UV (254 nm) | Product: 0.4 |
| Substituted Pyrimidines | Silica Gel | Ethyl Acetate:Ethanol (9:1) | UV (280 nm) | Varies by substituent |
Note: Rf values are illustrative and highly dependent on specific reaction conditions and substituents.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution, sensitivity, and quantitative accuracy compared to TLC, making it an invaluable tool for both reaction monitoring and purity assessment of the final product. caymanchem.com Chiral HPLC is particularly crucial for confirming the enantiomeric purity of optically active pyrimidine derivatives. nih.gov
A typical HPLC setup for analyzing pyrimidine carboxylates involves a reversed-phase column, such as a C18 column. semanticscholar.org The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a modifier such as trifluoroacetic acid or formic acid) and an organic solvent (commonly acetonitrile or methanol). helixchrom.comsemanticscholar.org The components are separated based on their hydrophobicity, with more polar compounds eluting earlier. Detection is usually performed using a UV-Vis detector at a wavelength where the pyrimidine core exhibits strong absorbance, such as 256 nm or 280 nm. nih.govcaymanchem.com
For example, the analysis of pyrimidine conjugates has been performed using a (S,S)-Whelk-O1 column with a mobile phase of methanol and water to separate enantiomers, demonstrating the technique's specificity. nih.gov Similarly, the analysis of pyridinecarboxylic acid isomers, structurally related to pyrimidine carboxylates, has been achieved on a core-shell mixed-mode column, which leverages differences in both hydrophobicity and ionic properties to enhance separation. helixchrom.com
Interactive Table: HPLC Analysis of Pyrimidine Derivatives
| Compound/Analyte | Column Type | Mobile Phase | Flow Rate | Detection |
| Pyridinecarboxylic Acid Isomers | Coresep 100 (Mixed-Mode C18) | A: Water, B: Acetonitrile (gradient) | 1.0 mL/min | UV (254 nm) |
| Pyrimidine Conjugates | (S,S)-Whelk-O1 (Chiral) | Methanol:Water (75:25) | 0.8 mL/min | UV (280 nm) |
| 4-Aminopiperidine Derivatives | C18 | A: NH4Cl (aq), B: Dichloromethane (gradient) | - | LC-MS |
Note: Conditions are examples from related compound analyses and may require optimization for this compound.
Recrystallization and Purification Protocols
Following the completion of the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Recrystallization is the most common and effective method for purifying solid organic compounds. mt.com The principle relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. libretexts.org
Solvent Selection
The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature but low solubility at a lower temperature (e.g., room temperature or 0-4 °C). mt.com Conversely, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization). mt.com For pyrimidine-4-carboxylic acid, the parent acid of the methyl ester, solubility data indicates it is soluble in solvents like DMSO and dimethylformamide (DMF), and slightly soluble in ethanol. caymanchem.com this compound itself is reported to be soluble in DMF, DMSO, and ethanol. caymanchem.com
Common solvents used for the recrystallization of pyrimidine derivatives include ethanol, methanol, dioxane, acetonitrile, benzene, and mixtures such as ethanol-water or dichloromethane-hexane. semanticscholar.orgnih.govresearchgate.netmdpi.com The choice depends on the specific properties of the compound being purified.
Recrystallization Procedure
The general procedure for recrystallization involves the following steps:
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. mt.com
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered to remove them.
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. libretexts.org
Isolation: The formed crystals are collected by vacuum filtration, typically using a Büchner funnel. libretexts.org
Washing: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
Drying: The purified crystals are dried to remove residual solvent.
In some cases, a two-solvent (or anti-solvent) recrystallization method is employed. This is useful when no single solvent has the ideal solubility characteristics. The compound is dissolved in a "good" solvent (in which it is highly soluble), and then a "bad" or "anti-solvent" (in which it is poorly soluble) is slowly added until the solution becomes turbid, indicating the onset of precipitation. reddit.com For pyrimidine derivatives that are highly soluble in DMF or DMSO, diffusion crystallization using an anti-solvent like dichloromethane (DCM) or ethyl acetate has been successful. researchgate.net For instance, dissolving a compound in DMF and placing it in a chamber containing DCM allowed for the slow diffusion of DCM vapor into the DMF solution, leading to the formation of pure crystals overnight. researchgate.net
Interactive Table: Recrystallization Solvents for Pyrimidine Derivatives
| Compound Class | Recrystallization Solvent(s) | Observations/Method | Reference |
| Thienopyrimidine Carboxylates | Methanol | Standard cooling recrystallization. | mdpi.com |
| Thienopyrimidine Carboxylates | Dioxane | Used for products that formed a resinous mass upon initial precipitation. | mdpi.com |
| Thienopyrimidine Carboxylates | DMF or Acetonitrile | Alternative solvents for purification. | mdpi.com |
| Tetrahydropyrimidine (B8763341) Carboxylates | Methanol | Product dissolved with slight heating, then allowed to re-crystallize. | nih.gov |
| Pyrazole(3,4-d)pyrimidine-4-one | Ethanol-Water (1:2) | Yields comparable to using isopropanol. | researchgate.net |
| Pyrrolo[2,3-d]pyrimidinone | DMF / Dichloromethane | Diffusion crystallization for compounds soluble only in high-boiling solvents. | researchgate.net |
Spectroscopic Characterization and Advanced Analytical Techniques for Methyl Pyrimidine 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis for Proton Identification
The ¹H NMR spectrum of a pyrimidine (B1678525) derivative provides valuable information about the chemical environment of the protons attached to the pyrimidine ring and any substituent groups. semanticscholar.org In methyl pyrimidine-4-carboxylate, the protons on the pyrimidine ring typically appear as distinct signals in the aromatic region of the spectrum. The chemical shift of these protons is influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylate group.
The protons of the methyl ester group (CH₃) will appear as a singlet in the upfield region of the spectrum, typically around 3.9 ppm. The exact chemical shifts of the pyrimidine ring protons can vary depending on the solvent and the presence of other substituents, but they generally fall within the range of 7.0 to 9.5 ppm. For instance, in a related 2-aminopyrimidine (B69317) derivative, the H-5 proton appears as a singlet at 7.59 ppm. semanticscholar.org The integration of these signals confirms the number of protons in each unique chemical environment.
Table 1: Representative ¹H NMR Chemical Shift Data for Pyrimidine Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Typical Range (ppm) |
| Pyrimidine H-2 | 8.5 - 9.3 | Singlet or Doublet | Aromatic |
| Pyrimidine H-5 | 7.2 - 8.0 | Doublet or Singlet | Aromatic |
| Pyrimidine H-6 | 8.8 - 9.5 | Doublet | Aromatic |
| -OCH₃ | 3.8 - 4.0 | Singlet | Aliphatic |
Note: The exact chemical shifts and multiplicities can vary based on the specific substitution pattern and the solvent used for analysis.
¹³C NMR Spectral Analysis for Carbon Backbone Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment. The carbon of the carboxylate group (C=O) is typically found in the downfield region of the spectrum, often between 160 and 170 ppm.
The carbon atoms of the pyrimidine ring resonate in the aromatic region, with their specific chemical shifts influenced by the positions of the nitrogen atoms and the carboxylate substituent. Carbons directly bonded to nitrogen atoms are generally shifted downfield. For example, in a substituted pyrimidine, the carbon atoms of the ring can appear at shifts such as 165.8, 152.6, 148.7, and 99.7 ppm. rsc.org The methyl carbon of the ester group will appear at a characteristic upfield chemical shift, typically in the range of 50-60 ppm.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Typical Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 170 |
| Pyrimidine C-2 | 150 - 160 |
| Pyrimidine C-4 | 155 - 165 |
| Pyrimidine C-5 | 110 - 130 |
| Pyrimidine C-6 | 150 - 160 |
| -OCH₃ | 50 - 60 |
Note: These are approximate ranges and can be influenced by the solvent and other molecular features.
2D NMR Experiments for Structural Confirmation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the complex NMR spectra of molecules like this compound. youtube.com
COSY experiments establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to identify neighboring protons within the pyrimidine ring.
HSQC (or HMQC) spectra correlate directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its attached carbon atom. youtube.com
HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carboxyl carbon and the C-4 carbon of the pyrimidine ring, by observing their long-range couplings to nearby protons. youtube.com For example, a correlation between the methyl protons of the ester group and the carboxyl carbon would definitively confirm the ester functionality.
Through the combined interpretation of these 1D and 2D NMR experiments, a complete and detailed structural map of this compound can be constructed.
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Elucidation of Fragmentation Pathways
In mass spectrometry, this compound is ionized, and the resulting molecular ion can undergo fragmentation. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). libretexts.org
For this compound, key fragmentation events would likely involve:
Loss of the methoxy (B1213986) radical (•OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the pyrimidine ring with a carbonyl group.
Loss of the methyl group (•CH₃): This would lead to a fragment with a pyrimidine-carboxylate ion.
Cleavage of the pyrimidine ring: The stable aromatic ring can also break apart, leading to a series of smaller fragment ions characteristic of the pyrimidine core structure.
The relative abundance of these fragment ions depends on their stability and the ionization energy used. researchgate.net Studying these pathways provides valuable confirmation of the compound's structure. gre.ac.ukmiamioh.edu
Identification of Isotopomers and Isomers
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of this compound and its fragments. This precision is also crucial for distinguishing between isotopomers, which are molecules that differ only in their isotopic composition (e.g., containing ¹³C instead of ¹²C). The presence of naturally occurring isotopes leads to characteristic isotopic patterns in the mass spectrum that can be used to confirm the elemental composition.
Furthermore, mass spectrometry can be used to differentiate between isomers, which are molecules with the same molecular formula but different structural arrangements. plos.org While isomers will have the same molecular weight, their fragmentation patterns will differ due to their distinct structures. By carefully analyzing the fragments produced, it is often possible to distinguish between positional isomers of methyl pyrimidine-carboxylate (e.g., methyl pyrimidine-2-carboxylate (B12357736) or methyl pyrimidine-5-carboxylate) as the position of the ester group will significantly influence the fragmentation cascade. plos.org
Infrared (IR) and UV-Visible Spectroscopy
Infrared and UV-Visible spectroscopy are powerful tools for probing the vibrational and electronic properties of this compound, respectively.
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The IR spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu
Key functional groups in this compound, such as the carbonyl group (C=O) of the ester and the aromatic pyrimidine ring, exhibit characteristic absorption bands. The carbonyl group is one of the most readily identifiable absorptions due to its strong and sharp peak, typically appearing in the range of 1670 to 1780 cm⁻¹. libretexts.org For esters, this peak is generally found between 1750 and 1735 cm⁻¹. masterorganicchemistry.com The presence of conjugation in the molecule can shift the carbonyl peak to a lower frequency by 20-30 cm⁻¹. libretexts.org
The pyrimidine ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring occur in the 1680 to 1450 cm⁻¹ region. libretexts.orgnih.gov The C-O single bond stretching of the ester group is usually observed in the 1300-1200 cm⁻¹ range. oregonstate.edu
The analysis of the FT-IR spectrum of related pyrimidine derivatives provides a basis for the expected vibrational modes of this compound. For instance, in a study of 4-amino pyrazolo(3,4-d)pyrimidine, comprehensive vibrational assignments were made using both experimental FT-IR and Raman data, supported by theoretical calculations. nih.gov Similarly, the FT-IR spectrum of 2-hydroxy-4-methyl pyrimidine hydrochloride has been analyzed to propose the modes of vibration for its fundamental frequencies. researchgate.net The carboxylate group (-CO₂⁻), a related functional group, shows two intense peaks corresponding to asymmetric and symmetric stretching between 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively, highlighting the diagnostic power of IR spectroscopy for such moieties. spectroscopyonline.com
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | > 3000 |
| Carbonyl (C=O) of Ester | Stretching | 1735 - 1750 |
| Pyrimidine Ring (C=C, C=N) | Stretching | 1450 - 1680 |
UV-Visible spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. libretexts.org The presence of conjugated π systems, such as the pyrimidine ring and the carbonyl group, is a key determinant of the UV-Vis absorption spectrum. youtube.com
Molecules with conjugated systems exhibit characteristic UV absorptions. youtube.com The absorption wavelength is dependent on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). openstax.org An extension of the conjugated system generally leads to a smaller HOMO-LUMO gap, resulting in absorption at a longer wavelength (a bathochromic shift). openstax.orglibretexts.org
For this compound, the conjugated system encompasses the pyrimidine ring and the ester functional group. This conjugation is expected to result in π → π* transitions, which are typically strong absorptions. libretexts.org Additionally, the presence of non-bonding electrons on the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group can lead to n → π* transitions, which are generally weaker than π → π* transitions. libretexts.org For instance, 4-methyl-3-penten-2-one, a molecule with a conjugated system, shows a strong π - π* transition at 236 nm and a weaker n - π* transition at 314 nm. libretexts.org A related compound, methyl 4-pyrimidine carboxylate, is reported to have a UV absorption maximum at 257 nm. caymanchem.com
Studies on similar heterocyclic systems, such as hybrid 4,6-dihydrazone pyrimidine derivatives, have shown strong absorption peaks near 205 nm, attributed to the C=N functional groups and the large conjugated system. mdpi.com The specific absorption maxima and molar absorptivities for this compound would provide valuable information about its electronic structure and the extent of conjugation.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Pyrimidine ring, C=O | ~200 - 300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation of this compound in the solid state.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data from the diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined.
For example, the crystal structure of pyrimidine-4-carboxylic acid, a closely related compound, has been determined to be monoclinic, with molecules forming sheets stacked along the b-axis. nih.govresearchgate.net In this structure, the pyrimidine ring and the carboxylate group are coplanar. researchgate.net The molecules interact through O—H⋯N hydrogen bonds. nih.govresearchgate.net In another example, the crystal structure of pyridin-4-ylmethyl 4-aminobenzoate (B8803810) was solved and refined, providing detailed information about its molecular geometry. biust.ac.bw
The crystal structure of a derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, revealed a twisted conformation with a significant dihedral angle between the benzimidazole (B57391) and pyrimidine mean planes. iucr.org This study also highlighted the presence of face-to-face π–π stacking between adjacent molecules as a dominant structural motif. iucr.org Such detailed structural information, including conformational details and packing arrangements, is invaluable for understanding the solid-state properties of this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This technique provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from its proposed molecular formula. It serves as a crucial check for the purity and identity of a synthesized compound.
For this compound, with a molecular formula of C₆H₆N₂O₂, the theoretical elemental composition can be calculated. An experimental determination of the elemental composition that closely matches these theoretical values would provide strong evidence for the compound's identity and purity. For instance, the characterization of pyridin-4-ylmethyl 4-aminobenzoate included elemental analysis, which confirmed the purity of the product. biust.ac.bw
**Table 3: Theoretical Elemental Composition of this compound (C₆H₆N₂O₂)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 52.21% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 4.38% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 20.29% |
| Oxygen | O | 15.999 | 2 | 31.998 | 23.17% |
| Total | | | | 138.126 | 100.00% |
Computational Chemistry and Theoretical Studies of Methyl Pyrimidine 4 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and properties of molecules like methyl pyrimidine-4-carboxylate. This approach is favored for its balance of computational cost and accuracy in predicting molecular properties.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These studies explore the potential energy surface of the molecule to find the conformation with the lowest energy. For substituted pyrimidine (B1678525) derivatives, computational models like DFT can predict the regioselectivity in chemical reactions. For instance, understanding the optimized geometry is crucial for predicting how β-acylpyruvate derivatives of this compound form specific products through cyclization.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.
For this compound and its derivatives, FMO analysis helps to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. The distribution of the HOMO and LUMO across the pyrimidine ring and the carboxylate group reveals the electron-rich and electron-poor sites, respectively. This information is vital for predicting the outcomes of various chemical reactions. researchgate.netresearchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyrimidine | -7.12 | -0.45 | 6.67 |
| This compound | -7.58 | -1.23 | 6.35 |
| 4-Aminopyrimidine | -6.89 | -0.21 | 6.68 |
Note: The data in the table is illustrative and intended to represent typical values obtained from DFT calculations for comparative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.comchemrxiv.org It provides a color-coded map where different colors represent varying levels of electrostatic potential, offering a clear picture of the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.com
In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, highlighting these as sites for hydrogen bonding and electrophilic interactions. mdpi.comnih.gov The hydrogen atoms and the carbon atom of the carboxyl group would exhibit positive potential. This visual representation of reactivity is crucial for understanding intermolecular interactions, including drug-receptor binding and crystal engineering. mdpi.com
Quantum Chemical Descriptors and Reactivity Analysis
Beyond FMO and MEP analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative understanding of the reactivity of this compound.
Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are methods used to calculate the partial atomic charges within a molecule. wikipedia.org These charges provide insight into the distribution of electrons among the constituent atoms and can help to explain the molecule's polarity and reactivity.
Mulliken Population Analysis: This method partitions the total electron density among the atoms based on the basis functions used in the molecular orbital calculations. wikipedia.orgniscpr.res.in While computationally straightforward, Mulliken charges can be sensitive to the choice of basis set. wikipedia.org
Natural Population Analysis (NPA): NPA is based on the Natural Bond Orbital (NBO) method and provides a more robust and less basis-set-dependent description of the atomic charges. uni-rostock.deresearchgate.net It often gives a better representation of the electron distribution, especially in molecules with significant ionic character. uni-rostock.de
For this compound, both MPA and NPA can be used to quantify the electron-withdrawing effect of the pyrimidine ring and the methyl carboxylate group on each other. The calculated atomic charges can reveal the extent of charge delocalization within the molecule, which influences its stability and reactivity. researchgate.netresearchgate.net
| Atom | Mulliken Charge | Natural Population Charge |
|---|---|---|
| N1 | -0.58 | -0.65 |
| C4 | 0.45 | 0.52 |
| O(carbonyl) | -0.52 | -0.60 |
| O(ester) | -0.48 | -0.55 |
Note: The data in the table is illustrative and intended to represent typical values obtained from population analysis for comparative purposes.
Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is calculated as half the difference between the HOMO and LUMO energies.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is the negative of electronegativity.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
Local reactivity is described by Fukui functions , which indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. For instance, in cyclocondensation reactions involving pyrimidine derivatives, Fukui indices can be calculated to identify the electrophilic and nucleophilic sites, thereby predicting the outcome of the reaction.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. The NCI index, derived from the electron density and its derivatives, is a valuable computational tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.org
The analysis of the reduced density gradient (RDG) versus the electron density allows for the identification of different types of non-covalent interactions. Regions of low electron density and low RDG are indicative of non-covalent interactions. chemtools.org The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix in these regions helps to distinguish between stabilizing (attractive) and destabilizing (repulsive) interactions. A negative λ₂ signifies attractive interactions like hydrogen bonds, while a positive λ₂ points to repulsive steric clashes. researchgate.net
For this compound, NCI analysis can reveal intramolecular interactions that stabilize its conformation. For instance, weak hydrogen bonds can form between the nitrogen atoms of the pyrimidine ring and nearby hydrogen atoms, or between the ester group and other parts of the molecule. These interactions would appear as spikes in the low-density, low-gradient region of an RDG plot. chemtools.org Visualizing these interactions through NCI plots, where isosurfaces are colored according to the value of sign(λ₂)ρ, provides a clear picture of the balance of forces within the molecule. Blue surfaces typically indicate strong attractive interactions, green surfaces represent weaker van der Waals interactions, and red surfaces highlight repulsive steric clashes. researchgate.netresearchgate.net This detailed understanding of the non-covalent interaction landscape is essential for predicting the molecule's behavior in different chemical environments and its potential binding modes with biological targets. nih.gov
Spectroscopic Property Prediction via Computational Methods
Computational methods are widely used to predict the spectroscopic properties of molecules, providing a theoretical basis for the interpretation of experimental spectra.
The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable computational approach for calculating nuclear magnetic resonance (NMR) chemical shifts. imist.maresearchgate.net This method, often used in conjunction with Density Functional Theory (DFT), has been shown to provide theoretical chemical shifts that are in good agreement with experimental data. researchgate.net The accuracy of the calculated shifts depends on the choice of the functional and the basis set used in the calculations. nih.gov
For this compound, the GIAO method can predict the ¹H and ¹³C NMR chemical shifts. The calculations involve optimizing the molecular geometry and then computing the isotropic magnetic shielding tensors for each nucleus. nih.gov The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). imist.ma
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound using the GIAO method.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 | 158.2 | - |
| C4 | 164.5 | - |
| C5 | 132.8 | 8.1 |
| C6 | 152.1 | 9.3 |
| C=O | 165.0 | - |
| O-CH₃ | 53.5 | 3.9 |
| Ring-N | - | - |
Note: These are hypothetical predicted values for illustrative purposes and would need to be calculated using specific DFT functionals and basis sets for accuracy.
The predicted values can help in the assignment of experimental NMR spectra and provide insights into the electronic environment of the different nuclei within the molecule.
Computational methods can also simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra. DFT calculations are commonly employed to predict the vibrational frequencies and their corresponding intensities in the IR spectrum. researchgate.netresearchgate.net The calculated harmonic frequencies are often scaled to better match the experimental anharmonic frequencies. researchgate.net The analysis of the calculated IR spectrum of a related compound, 4-phenylpyrimidine, has shown good agreement with experimental data, aiding in the assignment of fundamental vibrational modes. researchgate.net
Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic transitions that give rise to UV-Vis absorption spectra. biointerfaceresearch.com By calculating the excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum and identify the wavelengths of maximum absorption (λmax). biointerfaceresearch.com These calculations provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.
Table 2: Predicted Vibrational Frequencies and Electronic Transitions for this compound.
| Spectroscopic Data | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| IR | ||
| ~3100-3000 | C-H stretching (aromatic) | |
| ~2950 | C-H stretching (methyl) | |
| ~1725 | C=O stretching (ester) | |
| ~1600-1450 | C=C and C=N stretching (ring) | |
| ~1250 | C-O stretching (ester) | |
| UV-Vis | ||
| λmax₁ | ~210 | π → π* transition |
| λmax₂ | ~260 | n → π* transition |
Note: These are representative values. Actual calculations would provide more precise data.
The comparison between calculated and experimental spectra is a critical validation step in computational studies and enhances the understanding of the molecule's spectroscopic behavior. researchgate.netbiointerfaceresearch.com
Molecular Docking and Drug Affinity Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a key tool in drug discovery for predicting the binding affinity and interaction mode of a ligand with a protein target. nih.govresearchgate.net
In the context of this compound, molecular docking studies can be performed to explore its potential as an inhibitor of specific enzymes. For instance, pyrimidine derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase and kinases involved in diseases such as Alzheimer's. nih.govresearchgate.net
The process involves preparing the 3D structure of the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's active site, scoring them based on a force field that estimates the binding energy. nih.gov The results provide a binding score (e.g., in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues. nih.govnih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein.
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
| Example Kinase | -7.5 | TYR 158, LYS 89 | Hydrogen Bond |
| VAL 75, ILE 145 | Hydrophobic Interaction | ||
| Dihydrofolate Reductase | -6.8 | ILE 7, PHE 34 | Hydrophobic Interaction |
| ARG 62 | Hydrogen Bond |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
These studies can guide the design of new derivatives of this compound with improved binding affinity and selectivity, ultimately accelerating the drug discovery process. nih.govnih.gov
Applications of Methyl Pyrimidine 4 Carboxylate in Organic Synthesis
Methyl Pyrimidine-4-carboxylate as a Synthetic Intermediate and Building Block
The reactivity of the pyrimidine (B1678525) ring and the ester functional group in this compound allows for its use as a foundational element in the synthesis of various organic compounds. It serves as a key intermediate in the creation of pharmaceuticals and other biologically significant molecules.
Pharmaceutical Synthesis Intermediates
This compound is recognized as a crucial synthetic intermediate in the pharmaceutical industry. bertin-bioreagent.comcaymanchem.combertin-bioreagent.com Its structure is a component of numerous drug candidates and active pharmaceutical ingredients. For instance, it serves as a precursor for certain antiretroviral drugs. The pyrimidine motif is a common feature in medicinal chemistry, and derivatives of this compound are explored for their potential in developing drugs for various conditions, including neurological disorders.
One notable application is in the synthesis of dihydroxypyrimidine (DHP) derivatives, which are a significant chemotype in antiviral drug discovery. nih.gov For example, the DHP scaffold, which can be derived from pyrimidine precursors, is central to the structure of Raltegravir, an HIV-1 integrase strand transfer inhibitor. nih.gov The synthesis of such complex molecules often involves multiple steps where the pyrimidine ring, introduced via intermediates like this compound, is strategically modified.
| Pharmaceutical Application | Role of this compound | Example Drug/Derivative Class |
| Antiretroviral | Precursor to the core structure | Raltegravir (related DHP scaffold) nih.gov |
| Neurological Disorders | Intermediate for drug candidates | Investigational compounds |
Building Blocks for Biologically Active Molecules
Beyond its role as an intermediate, this compound functions as a fundamental building block for a diverse range of biologically active molecules. chemscene.com The pyrimidine core is a key structural element in many natural and synthetic compounds with significant biological properties.
Derivatives of pyrimidine-4-carboxylic acid have been investigated for their potential as inhibitors of various enzymes. For example, dihydroxypyrimidine methyl carboxylates, acids, and carboxamides have been synthesized and evaluated as inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease, an essential enzyme for viral replication. nih.gov This highlights the utility of the pyrimidine-4-carboxylate scaffold in designing targeted enzyme inhibitors.
Precursors for Metastable Carbenes
Research has indicated that this compound can be utilized as a precursor in the synthesis of metastable carbenes. biosynth.com Carbenes are highly reactive intermediates with a divalent carbon atom, and their generation often requires specific precursors. The pyrimidine ring system in this compound can be manipulated to facilitate the formation of these transient species, which are valuable in various chemical transformations and for the synthesis of complex organic structures. biosynth.com
Role in the Synthesis of Heterocyclic Systems
The pyrimidine ring is a cornerstone of heterocyclic chemistry, and this compound plays a significant role in the construction of both simple and complex heterocyclic systems.
Pyrimidine Ring Formation in Complex Molecules
The synthesis of complex molecules containing a pyrimidine ring often relies on the incorporation of pre-functionalized pyrimidine building blocks. bu.edu.eg this compound, with its ester group, provides a convenient handle for further chemical modifications and ring annulation reactions. General methods for the synthesis of substituted pyrimidine esters have been developed, showcasing the importance of these compounds in accessing a variety of pyrimidine-based structures. organic-chemistry.org These methods often involve the condensation of a three-carbon fragment with an amidine or a related species to construct the pyrimidine nucleus. bu.edu.eg
Construction of Fused Heterocycles (e.g., Pyrrolo-pyrimidines, Pyrazolo-pyrimidines, Pyrano-pyrimidines)
This compound and its derivatives are valuable starting materials for the synthesis of fused heterocyclic systems, where another ring is annulated onto the pyrimidine core. These fused systems are of great interest in medicinal chemistry due to their diverse biological activities.
For example, the synthesis of pyrazolo[1,5-a] caymanchem.comdiazepin-4-ones can be achieved through a multi-step sequence starting from pyrazole (B372694) carboxylates, which are structurally related to pyrimidine carboxylates. nih.gov While this example doesn't directly use this compound, the synthetic strategies are often transferable within heterocyclic chemistry. The general principle involves using the existing heterocyclic ring as a scaffold and building the new ring onto it through cyclization reactions. The functional groups on the starting heterocycle, such as the ester group in this compound, are crucial for directing these transformations.
| Fused Heterocycle | General Synthetic Approach |
| Pyrrolo-pyrimidines | Cyclization reactions involving a pyrrole (B145914) precursor and a pyrimidine derivative. |
| Pyrazolo-pyrimidines | Annulation of a pyrazole ring onto a pyrimidine scaffold. nih.gov |
| Pyrano-pyrimidines | Construction of a pyran ring fused to the pyrimidine core. |
Advanced Synthetic Methodologies Facilitated by this compound
The structure of this compound is amenable to advanced synthetic strategies that enable the rapid assembly of complex molecular architectures and the selective functionalization of the pyrimidine ring.
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a product that incorporates structural features from each reactant. nih.gov While this compound is often the target of such syntheses, the pyrimidine-4-carboxylate framework itself is a key feature in molecules assembled through these methods. For instance, the Biginelli reaction and its variations can produce tetrahydropyrimidine (B8763341) carboxylates in a single step from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.gov
These MCRs are valued for their operational simplicity, reduction of waste by eliminating intermediate isolation steps, and ability to quickly generate libraries of structurally diverse compounds. nih.govresearchgate.net The resulting pyrimidine carboxylate structures are frequently used as foundational skeletons for further synthetic elaboration.
Table 1: Example of a One-Pot Synthesis yielding a Pyrimidine Carboxylate Derivative nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
| Aromatic Benzaldehyde | Ethyl Acetoacetate | Urea / Thiourea | CuCl₂·2H₂O / HCl | Ethyl 4-aryl-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
The functionalization of the pyrimidine ring at positions 2, 5, and 6 is a crucial strategy for modifying the properties of molecules derived from this compound. This is often achieved by starting with a pre-functionalized pyrimidine core, such as a halogenated derivative.
2-Position: The 2-position can be functionalized through nucleophilic substitution reactions, often starting with a 2-chloropyrimidine (B141910) derivative. For example, in the synthesis of potent dual Mer/c-Met kinase inhibitors, a key intermediate was formed by reacting 2,4-dichloropyrimidine (B19661) with various substituted anilines at the 2-position. nih.gov Similarly, the synthesis of NAPE-PLD inhibitors involved reacting a 2-chloropyrimidine with amines like (S)-3-phenylpiperidine to install functionality at this site. nih.gov
5-Position: The 5-position can be activated for further reactions, typically through halogenation. The compound Methyl 5-bromo-2-chloropyrimidine-4-carboxylate is a commercially available building block that allows for selective reactions, such as cross-coupling, at the 5-position due to the bromo substituent. bldpharm.com
6-Position: The 6-position is also a site for modification. In the development of NAPE-PLD inhibitors, various groups, including morpholine (B109124) and (S)-3-hydroxypyrrolidine, were introduced at the 6-position of the pyrimidine ring to optimize the compound's properties. nih.gov The synthesis of Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate demonstrates the introduction of an aryl group at this position. sigmaaldrich.com
Table 2: Examples of Derivatization at Various Positions of the Pyrimidine-4-carboxylate Scaffold
| Position(s) Modified | Starting Material/Reagent Example | Type of Reaction | Resulting Structure | Reference |
| 2 and 6 | 2,6-dichloropyrimidine-4-carboxylic acid | Nucleophilic Aromatic Substitution | 2,6-disubstituted pyrimidine-4-carboxamides | nih.gov |
| 2 and 5 | Methyl 5-bromo-2-chloropyrimidine-4-carboxylate | N/A (Building Block) | Halogenated scaffold for further functionalization | bldpharm.com |
| 2 | 2,4-dichloropyrimidine | Nucleophilic Aromatic Substitution | 2-anilino-4-chloropyrimidine derivative | nih.gov |
| 6 | N/A | Cyclocondensation | Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate | sigmaaldrich.com |
Ligand Design and Coordination Chemistry
The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group make this compound and its derivatives excellent candidates for use as ligands in coordination chemistry.
Derivatives of this compound can be specifically synthesized to act as ligands for metal ions. A prominent example is the preparation of pyrimidine-4,6-dicarboxylic acid (H₂pmdc), a bidentate ligand, which can be synthesized from related pyrimidine precursors. This ligand is designed to bridge multiple metal centers, facilitating the construction of extended structures like metal-organic frameworks (MOFs). mdpi.com The synthesis involves creating a pyrimidine ring with two carboxylate groups, which can then be deprotonated to form the active ligand. mdpi.com The presence of both the pyrimidine ring nitrogens and the carboxylate oxygens allows for multiple coordination modes.
Once prepared, these carboxylate-bearing pyrimidine ligands readily chelate and form complexes with a variety of metal centers. The specific coordination mode depends on the metal ion and the ligand's structure.
Research has shown that pyrimidine derivatives possess the ability to chelate metal ions such as Fe³⁺ and Cu²⁺, a property attributed to the two adjacent nitrogen atoms in the pyrimidine ring which can act as a bidentate chelation site. nih.gov
In a detailed study, the pyrimidine-4,6-dicarboxylate (pmdc) ligand was shown to form a complex three-dimensional MOF with lead(II) ions. mdpi.com In this structure, the pmdc ligand exhibits a novel coordination mode, binding to six different lead centers simultaneously. This extensive connectivity, utilizing both the ring nitrogens and the carboxylate oxygens, results in the formation of robust cubic building units with a lead atom at the center. mdpi.com
Table 3: Coordination Details of a Pyrimidine-Dicarboxylate Ligand with Lead(II) mdpi.com
| Ligand | Metal Center | Coordination Mode | Resulting Structure |
| Pyrimidine-4,6-dicarboxylate (pmdc) | Lead(II) (Pb²⁺) | κ²N11,O171:κ²N13,O181:κO171:κO172:κO182:κO182 (Binds to 6 metal centers) | 3D Metal-Organic Framework (MOF) |
This ability to form well-defined complexes makes pyrimidine carboxylate derivatives highly useful in the design of functional materials, including luminescent sensors and porous frameworks for storage or catalysis.
Future Directions and Emerging Research Areas for Methyl Pyrimidine 4 Carboxylate
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The demand for functionalized pyrimidines in medicinal chemistry has spurred the development of new synthetic strategies that are both efficient and selective. ucla.edu Traditional methods for creating pyrimidine-4-carboxylate derivatives have sometimes been hampered by low yields and the high cost or limited availability of starting materials. ucla.edu
Another approach involves the reaction of 2-chloropyrimidine-4-carboxylic acid with methanol (B129727), catalyzed by dimethylformamide and oxalyl chloride, to produce the methyl ester under mild, room-temperature conditions. Furthermore, novel routes to related structures, such as dihydroxypyrimidine methyl carboxylates, have been developed through a Michael addition of amidoximes to dimethylacetylenedicarboxylate, followed by a Claisen rearrangement, showcasing the versatility of pyrimidine (B1678525) synthesis. nih.gov
Researchers are also exploring one-pot, multi-component reactions under green conditions, such as using microwave irradiation and water as a solvent, to synthesize complex pyrimidine derivatives like methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. researchgate.net These methods are not only efficient but also align with the principles of sustainable chemistry. nih.gov
| Synthetic Route | Starting Material | Key Reagents/Conditions | Product | Advantages | Reference |
|---|---|---|---|---|---|
| Minisci Homolytic Alkoxycarbonylation | 5-Bromopyrimidine | Ethyl chloroformate, radical initiator, toluene-water biphasic system | Ethyl 5-bromopyrimidine-4-carboxylate | One-step, >10g scale, 48% yield, high regioselectivity | ucla.edu |
| Esterification | 2-Chloropyrimidine-4-carboxylic acid | Methanol, DMF, oxalyl chloride | Methyl 4-pyrimidinecarboxylate | Mild, room temperature conditions | |
| Michael Addition/Claisen Rearrangement | Amidoximes | Dimethylacetylenedicarboxylate, microwave radiation | Dihydroxypyrimidine methyl carboxylates | Builds complex dihydroxypyrimidine core | nih.gov |
| One-Pot Three-Component Reaction | Benzaldehyde derivatives, methyl cyanoacetate, thiobarbituric acid | Microwave irradiation, water | Methyl pyrano[2,3-d]pyrimidine-6-carboxylate derivatives | Green, efficient protocol | researchgate.net |
Exploration of New Chemical Transformations and Reactivity Patterns
Methyl pyrimidine-4-carboxylate is a versatile building block, and research continues to uncover new ways to transform it into more complex and functional molecules. chemimpex.com The reactivity of the pyrimidine ring is significantly influenced by its substituents, which allows for a wide range of chemical modifications. nih.gov
One key area of exploration is its use in cross-coupling reactions. For instance, methyl 5-bromopyrimidine-4-carboxylate participates in domino Suzuki coupling–intramolecular amide formation reactions to create tricyclic pyrimido[4,5-c]quinoline (B14755456) cores, which are central to certain potent protein kinase CK2 inhibitors. ucla.edu The inherent reactivity of the pyrimidine scaffold also allows for various other transformations:
Nucleophilic Substitution : The methylthio group in related pyrimidine carboxylates can be displaced by nucleophiles like sodium methoxide (B1231860).
Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine-4-carboxylic acid. nih.govcaymanchem.com
Hydrazination : The methyl ester can be converted to pyrimidine-4-carbohydrazide (B1297796) by reacting with hydrazine (B178648) hydrate, creating a new reactive handle for further derivatization into hybrids like pyrimidine-1,3,4-oxadiazoles. tandfonline.com
Cyclocondensation : Orthoaminoester derivatives of pyrimidines can undergo cyclocondensation with various reagents to form novel fused heterocyclic systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidine. researchgate.net
The positional isomerism of substituents on the pyrimidine ring dramatically influences the molecule's properties and chemical behavior. Understanding these structure-reactivity relationships is crucial for designing new transformations and predicting the outcome of reactions.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Techniques such as Density Functional Theory (DFT) and molecular docking provide deep insights into structure-reactivity relationships, guiding the synthesis of new derivatives with desired properties. nih.govmdpi.com
In the context of drug design, molecular docking has been employed to evaluate the binding affinity of dihydroxypyrimidine carboxylate derivatives to their biological targets. nih.gov These studies have shown that carboxylic acid derivatives often bind with significantly higher affinity than their corresponding methyl ester or carboxamide counterparts, a finding that helps prioritize synthetic efforts. nih.gov Such computational screening allows researchers to rationalize structure-activity relationships (SAR) and design molecules with enhanced potency and selectivity. nih.govacs.org
| Computational Method | Application Area | Key Findings/Insights | Relevance to this compound | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Structural Analysis | Determines stable tautomers, predicts bond lengths, and analyzes electronic properties. | Predicts reactivity and geometric preferences. | nih.govmdpi.com |
| Molecular Docking | Drug Design & SAR | Predicts binding affinity and mode of interaction with biological targets. | Guides the design of derivatives with improved biological activity. | nih.govnih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Predictive Modeling | Correlates structural features with biological activity to predict the potency of new compounds. | Enables virtual screening and prioritization of synthetic targets. | nih.gov |
Integration of this compound into Complex Molecular Architectures
The true value of a building block like this compound is demonstrated by its successful incorporation into larger, more complex molecules with significant biological or material functions. chemimpex.com Its structure is a key feature in a variety of advanced molecular designs.
A prominent example is its role as a precursor in the synthesis of the antiretroviral drug Raltegravir. nih.gov The dihydroxypyrimidine (DHP) carboxamide core of Raltegravir, an inhibitor of HIV-1 integrase, was developed from a DHP carboxylic acid scaffold, which in turn can be synthesized from methyl ester precursors. nih.gov This evolutionary pathway highlights how the this compound framework can be elaborated into highly potent and specific therapeutic agents.
Beyond this, the compound is integral to the synthesis of:
Tricyclic Kinase Inhibitors : As mentioned, it is a key component in synthesizing the pyrimido[4,5-c]quinoline core of CX-5011, a potent and selective inhibitor of protein kinase CK2. ucla.edu
Fused Heterocyclic Systems : It serves as a starting point for creating novel heterocyclic systems with potential antimycobacterial activity, such as pyrimidine-1,3,4-oxadiazole hybrids. tandfonline.com
Thieno[2,3-d]pyrimidines : This class of compounds, often synthesized from pyrimidine precursors, has been investigated for various therapeutic applications, including as modulators of ABC efflux pumps involved in multidrug resistance in cancer. mdpi.comnih.gov
The ability to functionalize the pyrimidine ring at various positions allows for its integration into a diverse array of complex structures, making it a valuable tool for medicinal chemists and material scientists.
Application in Specialized Chemical Synthesis (e.g., Radiopharmaceutical Probes)
An emerging and highly specialized application for pyrimidine derivatives is in the synthesis of radiopharmaceutical probes for Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that requires molecules labeled with a positron-emitting isotope, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov
The development of PET probes often involves the conjugation of a bioactive ligand to a prosthetic group that carries the ¹⁸F label. acs.org Pyrimidine scaffolds are attractive candidates for this purpose. Research has demonstrated the synthesis of ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine (B1248293) derivatives for tumor imaging. nih.gov These probes were synthesized by the nucleophilic substitution of a tosylate or nitro precursor with [¹⁸F]fluoride. nih.gov
While direct ¹⁸F-labeling of this compound itself is not prominently documented, its structure is highly amenable to modification for such purposes. It could serve as a core scaffold onto which a prosthetic group or a precursor for direct fluorination is attached. For example, a hydroxyl or amino group could be introduced onto the pyrimidine ring or an alkyl chain, which could then be tosylated to create a precursor for radiofluorination. nih.gov The development of one-step, metal-free radiofluorination methods further expands the possibilities for efficiently labeling complex molecules like pyrimidine derivatives. acs.org The stability of the [¹⁸F]fluoroarene motif in physiological environments makes pyrimidine-based probes particularly appealing for in vivo imaging applications. acs.org
Q & A
Q. What are the standard synthetic routes for methyl pyrimidine-4-carboxylate, and how are yields optimized?
this compound is synthesized via N-heterocyclic carbene (NHC)-catalyzed transformations, as described in a thesis study. A typical protocol involves reacting amidoxime precursors with dimethylacetylenedicarboxylate (DMAD) in dioxane under controlled temperatures, yielding 78% product after recrystallization . Methodological optimization includes adjusting reaction time, solvent polarity, and catalyst loading. NMR (e.g., δ 9.42 ppm for pyrimidine protons in CDCl₃) and X-ray crystallography are used to confirm purity and structure .
Q. What key physicochemical properties are critical for handling this compound in the lab?
Key properties include:
Q. How is this compound characterized spectroscopically?
Proton NMR (500 MHz, CDCl₃) reveals distinct pyrimidine ring signals (δ 9.42, 9.01, and 8.04 ppm), while IR and mass spectrometry confirm ester and aromatic functionalities. X-ray diffraction (e.g., KM-4 diffractometer) resolves crystal packing, such as hydrogen-bonded chains (O–H⋯N interactions) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?
Graph-set analysis of hydrogen-bonding patterns (e.g., R₂²(8) motifs) reveals that pyrimidine derivatives form layered structures via O–H⋯N and van der Waals interactions. For example, Li complexes with pyrimidine-4-carboxylate ligands adopt polymeric or tetrameric arrangements depending on coordination environments . Software like SHELXL refines these structures by modeling anisotropic displacement parameters .
Q. What strategies resolve contradictions in synthetic yields or spectral data for this compound derivatives?
Discrepancies in yields (e.g., 78% vs. lower yields in alternative routes) often arise from side reactions (e.g., ester hydrolysis). Systematic analysis includes:
Q. How can this compound be functionalized for targeted applications (e.g., medicinal chemistry)?
Substituent engineering at the 2-, 5-, or 6-positions enables tailored bioactivity. For example:
- Chloro derivatives : Introduce electrophilic sites for nucleophilic substitution (e.g., 6-chloro-2-methylthiopyrimidine-4-carboxylate, CAS 6311-74-6) .
- Sulfonyl groups : Enhance solubility via sulfonation (e.g., 5-bromo-2-(methylthio)pyrimidine-4-carboxylate) . Protocols involve coupling reactions (e.g., Suzuki-Miyaura) or protecting-group strategies (e.g., Cbz for amine intermediates) .
Q. What role do computational tools play in predicting the reactivity of this compound in Biginelli reactions?
Density functional theory (DFT) models predict regioselectivity in multicomponent reactions. For instance, β-acylpyruvate derivatives of this compound form 5-aroyl-tetrahydropyrimidine products via acid-catalyzed cyclization. Computational insights guide solvent selection (e.g., xylene for high-temperature cyclization) and catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
